6-Fluoroisatin

Descripción general

Descripción

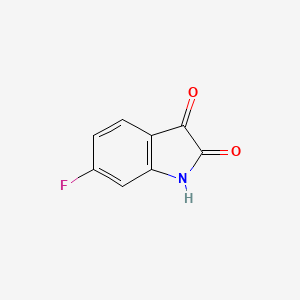

6-Fluoroisatin is a chemical compound with the molecular formula C8H4FNO2 . It is a derivative of isatin, which is a heterocyclic compound. The this compound has been used as a precursor in the synthesis of various compounds .

Synthesis Analysis

The synthesis of this compound involves various chemical reactions. For instance, it has been synthesized by reacting isatin with primary amines, hydrazine hydrate, and thiocarbohydrazides . Another study reported the synthesis of this compound through an oxidative decarbonylation reaction of isatins, selectively mediated by peroxynitrite .Molecular Structure Analysis

The molecular structure of this compound consists of a fluorine atom attached to an isatin core . The isatin core is a bicyclic structure composed of a benzene ring fused to a pyrrole ring. The fluorine atom is attached at the 6-position of the isatin core .Chemical Reactions Analysis

This compound undergoes various chemical reactions. It has been used as a reaction-based probe for the detection of peroxynitrite using 19F magnetic resonance spectroscopy . It also reacts with carbonyl groups and other electron-rich molecules .Aplicaciones Científicas De Investigación

Antibacterial, Antifungal, and Antiviral Activity

6-Fluoroisatin and its derivatives have been found to exhibit antibacterial, antifungal, and antiviral activities . Bis-Schiff bases of isatin, benzylisatin, and 5-fluoroisatin were prepared and tested for their antiviral activity against a panel of DNA and RNA viruses . These compounds were also tested for their antibacterial and antifungal activities .

Synthesis of Heterocyclic Compounds

Isatin, a synthetically versatile substrate, can be used to prepare a large variety of heterocyclic compounds, such as indoles and quinolines . It can also be used as a raw material for drug synthesis .

Detection of Amino Acid Proline

Isatin is known to be a color reagent for the amino acid proline, forming a blue derivative . This property has been exploited for the determination of this amino acid in pollens and other vegetable materials .

Antiplasmodial Activity

Some isatin derivatives exhibit antiplasmodial activity . Schiff bases and Mannich bases of isatin are known to possess a wide range of pharmacological properties .

Synthesis in Water Suspension Medium

Condensation of aromatic primary bis-amines with isatin and 5-fluoroisatin occurred cleanly and efficiently in a water suspension medium without using any organic solvent or acid catalyst . The corresponding bis-Schiff bases were obtained in good yields and were easily isolated by filtration .

Detection of Peroxynitrite

This compound has been used as a reaction-based probe for live-cell detection of peroxynitrite by 19 F magnetic resonance spectroscopy in non-invasive detection of peroxynitrite (ONOO (-)) formation in living lung epithelial cells stimulated with interferon-γ (IFN-γ) .

Safety and Hazards

Mecanismo De Acción

Target of Action

6-Fluoroisatin, a fluorinated heterocycle, has been reported to exhibit significant anticancer and antimicrobial activities . The primary targets of this compound are cancer cells and microorganisms. The compound’s cytotoxicity against cancer cells is achieved through the induction of cell death by apoptosis .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes in their function. The compound’s cytotoxicity against cancer cells is achieved through the induction of cell death by apoptosis . This process involves a series of biochemical events leading to changes in cell morphology, including cell shrinkage, nuclear fragmentation, chromatin condensation, and chromosomal DNA fragmentation .

Biochemical Pathways

This compound affects various biochemical pathways, leading to downstream effects. The compound’s cytotoxicity against cancer cells is achieved through the induction of apoptosis, a process that involves a series of biochemical events . These events lead to changes in cell morphology, including cell shrinkage, nuclear fragmentation, chromatin condensation, and chromosomal DNA fragmentation .

Pharmacokinetics

The pharmacokinetic properties of this compound, such as its absorption, distribution, metabolism, and excretion (ADME), significantly impact its bioavailability. Incorporation of one or several fluorine atoms into an organic molecule can improve the pharmacokinetic and pharmacodynamic properties such as absorption, tissue distribution, secretion, the route and rate of biotransformation, toxicology, bioavailability, metabolic stability, and lipophilicity .

Result of Action

The result of this compound’s action is the induction of cell death in cancer cells through apoptosis . This leads to changes in cell morphology, including cell shrinkage, nuclear fragmentation, chromatin condensation, and chromosomal DNA fragmentation . Furthermore, this compound exhibits significant antimicrobial activities .

Propiedades

IUPAC Name |

6-fluoro-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4FNO2/c9-4-1-2-5-6(3-4)10-8(12)7(5)11/h1-3H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWVFOAVBTUHQCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90327394 | |

| Record name | 6-Fluoroisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90327394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

324-03-8 | |

| Record name | 6-Fluoroisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90327394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

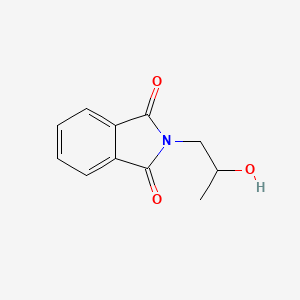

Synthesis routes and methods

Procedure details

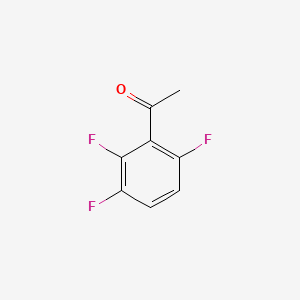

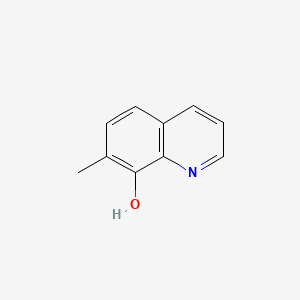

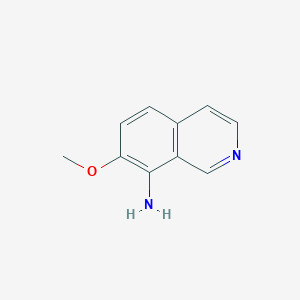

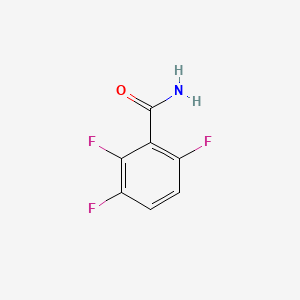

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 6-fluoroisatin interact with peroxynitrite, and what are the downstream effects of this interaction?

A1: this compound reacts with peroxynitrite via an oxidative decarbonylation reaction. [] This reaction converts this compound into a 4-fluoroanthranilic acid derivative. The fluorine atom incorporated into the molecule allows for detection of this reaction using ¹⁹F magnetic resonance spectroscopy. This specific reaction with peroxynitrite and the subsequent change detectable by ¹⁹F magnetic resonance spectroscopy make this compound a valuable probe for studying peroxynitrite formation in biological systems.

Q2: What is the structural characterization of this compound?

A2: While the provided research abstract doesn't offer specific spectroscopic data for this compound, it mentions the compound's use in ¹⁹F magnetic resonance spectroscopy. [] This implies that the presence and position of the fluorine atom within the isatin structure are key for its functionality as a probe. A full spectroscopic characterization would likely involve techniques like ¹H NMR, ¹³C NMR, and potentially mass spectrometry to confirm its structure and purity.

Q3: Are there any details available regarding the stability and material compatibility of this compound, particularly in the context of its application as a probe in biological systems?

A3: The research abstract highlights the application of a related compound, 5-fluoroisatin, for detecting peroxynitrite in living cells. [] While specific data on this compound's stability isn't provided, its successful use as a ¹⁹F magnetic resonance probe suggests sufficient stability under the experimental conditions. Further research would be needed to thoroughly evaluate its stability across various temperatures, pH levels, and in the presence of potential interfering agents commonly found in biological samples.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.